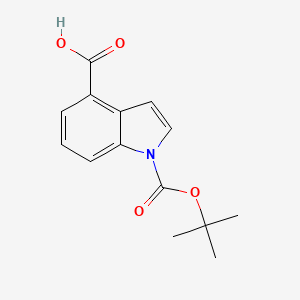

![molecular formula C13H9BrN2O2S B1521109 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 889939-25-7](/img/structure/B1521109.png)

4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Overview

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The bromo- and phenylsulfonyl- groups attached to the pyrazole ring suggest that it might have interesting reactivity and properties.

Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar pyrazole ring, with the bromo- and phenylsulfonyl- groups causing electron density shifts within the molecule .Chemical Reactions Analysis

Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions . The presence of the bromo- group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would likely be a solid at room temperature, with a relatively high melting point due to the presence of aromatic rings . The presence of the bromo- group might increase the compound’s density and boiling point .Scientific Research Applications

Synthesis Applications

- Palladium-Catalyzed Decarboxylative Couplings : 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives can be synthesized through palladium-catalyzed decarboxylative Suzuki and Heck couplings. This process is significant for the construction of 2-aryl-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridines, which are valuable in various chemical syntheses (Suresh et al., 2013).

Chemical Framework Synthesis

- Fischer Cyclization : The compound is utilized in the synthesis of heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework via Fischer indole cyclization. This method is especially valuable for constructing the 5-bromo-7-azaindole scaffold with various substituents (Alekseyev et al., 2015).

Crystal Structure Analysis

- Crystal Structure Characterization : 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives have been analyzed for their crystal structures, providing insights into their three-dimensional network and interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Selig et al., 2009).

Pharmaceutical Research

- Antimicrobial Activity : Derivatives of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their antimicrobial activity. Such research is vital for the development of new pharmaceutical compounds (Zareef et al., 2008).

Organic Chemistry Applications

- Electrophilic Reactions : The compound is involved in various electrophilic reactions, such as nitration, bromination, and iodination. Understanding these reactions is essential for organic synthesis and the development of novel organic compounds (Herbert & Wibberley, 1969).

Mechanism of Action

The mechanism of action of a compound depends on its application. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Future Directions

The study of pyrazole derivatives is a vibrant field in medicinal chemistry, with many pyrazole-based compounds being investigated for their potential as pharmaceuticals . The unique structure of “4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” could make it an interesting subject for future research.

properties

IUPAC Name |

1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-12-6-8-15-13-11(12)7-9-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCQVANUQCLSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662926 | |

| Record name | 1-(Benzenesulfonyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine | |

CAS RN |

889939-25-7 | |

| Record name | 1-(Benzenesulfonyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)

![tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate](/img/structure/B1521045.png)

![tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521047.png)

![Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521048.png)